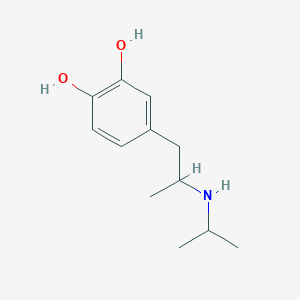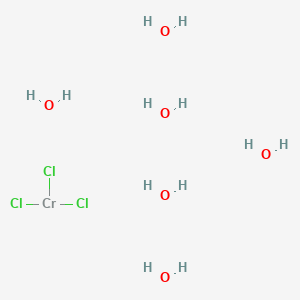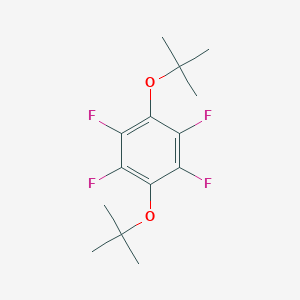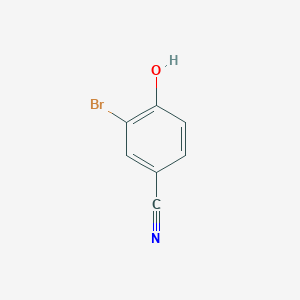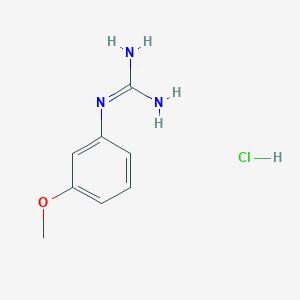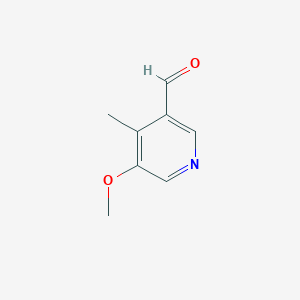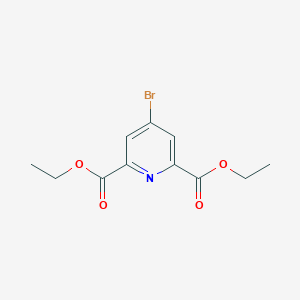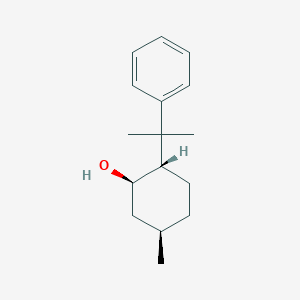
(-)-8-Phenylmenthol
Vue d'ensemble
Description
(-)-8-Phenylmenthol is a chiral compound that belongs to the class of privileged scaffolds for asymmetric synthesis. It is derived from the inexpensive monoterpene isopulegol, with high stereoselectivity observed in its synthesis and related systems. Hydrogen atom transfer (HAT) has been utilized to circumvent disfavored Friedel-Crafts reactions in its derivatization, allowing for a variety of aryl and heteroaryl sulfonates to undergo formal hydroarylation to form 8-arylmenthols, including (-)-8-Phenylmenthol (Crossley et al., 2016).
Synthesis Analysis
The synthesis of (-)-8-Phenylmenthol and related compounds involves innovative strategies to overcome synthetic challenges. For example, the radical arylation of isopulegol has been successfully employed, demonstrating the utility of HAT in the formation of these compounds with high stereoselectivity (Crossley et al., 2016).
Molecular Structure Analysis
The molecular structure of (-)-8-Phenylmenthol has been elucidated through techniques such as X-ray crystallography, which confirmed the structure of its derivatives and provided insights into its stereochemistry (Caamaño et al., 2000).
Chemical Reactions and Properties
(-)-8-Phenylmenthol serves as a chiral auxiliary in asymmetric reactions, directing the stereochemistry of carboxylates preformed from its structure. Reductions and coupling reactions exhibit high stereoselectivity, highlighting the compound's utility in synthetic chemistry (Fang et al., 2000).
Physical Properties Analysis
The physical properties of (-)-8-Phenylmenthol, such as solubility and phase behavior, can be inferred from studies on its synthesis and applications. Techniques such as residual dipolar couplings have been used for the stereochemical assignment and conformational analysis of freely rotating groups in molecules like (-)-8-Phenylmenthol (Sánchez-Pedregal et al., 2009).
Chemical Properties Analysis
The chemical behavior of (-)-8-Phenylmenthol, including its reactions with electrophilic and nucleophilic reagents, illustrates its reactivity and the influence of its phenyl group on its chemical properties. Studies have detailed its reactions, including cycloadditions and protonation events, shedding light on its versatile chemical nature (Komatsu et al., 1977).
Applications De Recherche Scientifique
Asymmetric Reactions Using Chiral Auxiliaries : (-)-8-Phenylmenthol has been used effectively as a chiral auxiliary in asymmetric reactions. For instance, it was involved in the stereoselective synthesis of carboxylates, with the stereochemical outcome consistent with chelated transition states (Fang et al., 2000).
Development of New Chiral Auxiliaries : It has been foundational in the development of new families of chiral auxiliaries. A study demonstrated comparable diastereoselectivity between a novel auxiliary and (-)-8-Phenylmenthol (Gélat et al., 2015).
Derivatization and Hydrogen Atom Transfer : (-)-8-Phenylmenthol has been used in the derivatization of isopulegol, facilitating the formation of 8-arylmenthols, which are significant in asymmetric synthesis (Crossley et al., 2016).
Formation of Complexes : It has been converted into various complexes like the tricarbonyl (η6-arene) chromium(0) complex, which provided insights into geometric interactions and crystal structure (Chapman et al., 1999).
Structural Analysis and Stereochemical Assignment : The compound has been utilized in the structural analysis of small molecules, particularly in determining conformation and stereochemical assignment using residual dipolar couplings (Sánchez-Pedregal et al., 2009).
Synthesis of Chiral Alcohols and Amines : In the realm of organic synthesis, (-)-8-Phenylmenthol has facilitated the synthesis of tertiary allylic alcohols and amines with high diastereoselectivities (Wipf & Stephenson, 2003).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
Propriétés
IUPAC Name |
(1R,2S,5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQIZFCJMGWUGZ-BPLDGKMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369326 | |
| Record name | (-)-Phenmenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-8-Phenylmenthol | |
CAS RN |
65253-04-5 | |
| Record name | (-)-Phenmenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-8-Phenylmenthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



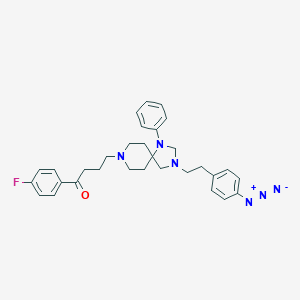
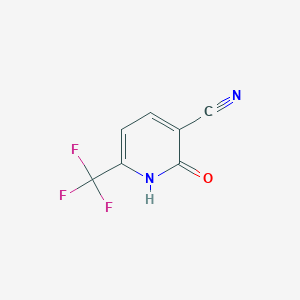
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)

